molecular formula C23H27F3N4O B605104 Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)- CAS No. 1008529-42-7

Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

Cat. No.: B605104
CAS No.: 1008529-42-7
M. Wt: 432.5 g/mol
InChI Key: SMJCAASNPAKOIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABT116 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of ABT116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ABT116 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ABT116 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid type 1 antagonists.

    Biology: Investigated for its role in modulating pain pathways and nociception.

    Medicine: Explored for its potential in providing analgesia for conditions like osteoarthritis and synovitis.

    Industry: Utilized in the development of new analgesic drugs and pain management therapies.

Mechanism of Action

ABT116 exerts its effects by antagonizing the transient receptor potential vanilloid type 1 receptor. This receptor is a ligand-gated nonselective cation channel that plays a crucial role in nociception and pain perception. By blocking this receptor, ABT116 reduces the influx of calcium ions, thereby attenuating pain signals. The molecular targets and pathways involved include the modulation of intracellular calcium concentrations and the inhibition of pain-related signaling pathways .

Comparison with Similar Compounds

ABT116 is compared with other transient receptor potential vanilloid type 1 antagonists, such as:

  • A-425619
  • A-784168
  • AMG8163
  • AMG9810
  • Capsazepine
  • JNJ-17203213
  • JYL1421

Uniqueness

ABT116 stands out due to its high potency and selectivity for the transient receptor potential vanilloid type 1 receptor. It has shown promising results in preclinical studies for its analgesic effects, making it a valuable compound for further research and development .

Properties

CAS No.

1008529-42-7

Molecular Formula

C23H27F3N4O

Molecular Weight

432.5 g/mol

IUPAC Name

1-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-3-(1-methylindazol-4-yl)urea

InChI

InChI=1S/C23H27F3N4O/c1-22(2,3)11-10-15-12-17(23(24,25)26)9-8-16(15)13-27-21(31)29-19-6-5-7-20-18(19)14-28-30(20)4/h5-9,12,14H,10-11,13H2,1-4H3,(H2,27,29,31)

InChI Key

SMJCAASNPAKOIB-UHFFFAOYSA-N

SMILES

CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C

Canonical SMILES

CC(C)(C)CCC1=C(C=CC(=C1)C(F)(F)F)CNC(=O)NC2=C3C=NN(C3=CC=C2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-116;  ABT 116;  ABT116; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 3A (5.12 g, 16.9 mmol), Example 2C (3.78 g, 17.9 mmol), Pd2 dba3:CHCl3 (264 mg, 0.255 mmol), xantphos (442 mg, 0.764 mmol), and Cs2CO3 (8.28 g, 25.4 mmol) in dioxane (60 mL) was flushed with N2 and stirred at 90° C. for 16 hours. The mixture was concentrated under reduced pressure, diluted with ethyl acetate, washed sequentially with water and brine, and purified by flash chromatography (0 to 35% ethyl acetate/dichloromethane) to provide the title compound. 1H-NMR (DMSO-d6) δ 8.82 (s, 1H), 8.05 (s, 1H), 7.64 (d, 1H), 7.50-7.53 (m, 3H), 7.20 (t, 1H), 7.14 (d, 1H), 6.81 (t, 1H), 4.45 (d, 2H), 4.00 (s, 3H), 2.70 (ddd, 2H), 1.45 (ddd, 2H), 0.97 (s, 9H).
Name
mixture
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2C
Quantity
3.78 g
Type
reactant
Reaction Step Two
Name
Quantity
264 mg
Type
reactant
Reaction Step Three
Quantity
442 mg
Type
reactant
Reaction Step Four
Name
Cs2CO3
Quantity
8.28 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 2
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 3
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Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 4
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 5
Reactant of Route 5
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-

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